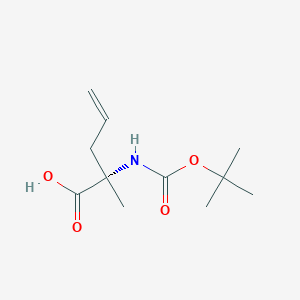

(S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (CAS No. 136707-27-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a pent-4-enoic acid backbone with a methyl substituent at the α-carbon. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound is typically provided as a research-grade solution (e.g., 10 mM in 25 µL aliquots) and requires storage at 2–8°C under nitrogen to prevent degradation . It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and enzyme inhibitor design, due to its stereochemical rigidity and Boc-protected amine, which facilitates selective deprotection during multi-step reactions .

Propiedades

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boc-alpha-allyl-L-alanine, also known as (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid or BOC-ALPHA-ALLYL-L-ALA, is a specialty product used in proteomics researchIt’s known that it’s a derivative of naturally occurring l-alanine, which plays a role in protein synthesis and other metabolic processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22928, which may influence its absorption and distribution. It’s recommended to store the compound at room temperature or at -20 °C, suggesting that it may have specific stability requirements that could impact its bioavailability.

Action Environment

The action of Boc-alpha-allyl-L-alanine may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by the recommended storage conditions. Other factors, such as pH and the presence of other compounds, may also influence its action, efficacy, and stability.

Comparación Con Compuestos Similares

Key Observations :

- Steric and Electronic Effects: The methyl group at the α-carbon in the target compound enhances steric hindrance compared to the non-methylated analog (CAS 90600-20-7, M.W. 215.25) . This influences conformational flexibility and reactivity in coupling reactions.

- Aromatic vs.

- Stereochemical Variants: The (2R,3S)-isomer (CAS 55780-90-0) demonstrates how stereochemistry at non-α positions affects solubility and crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.